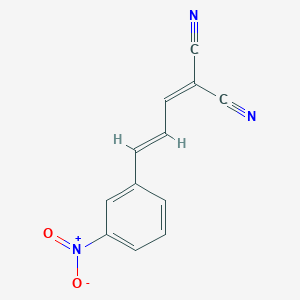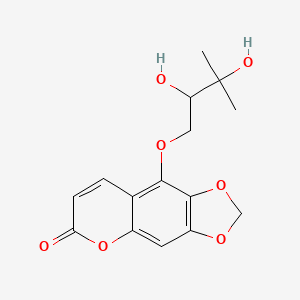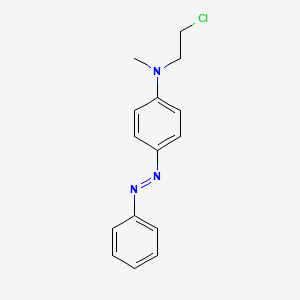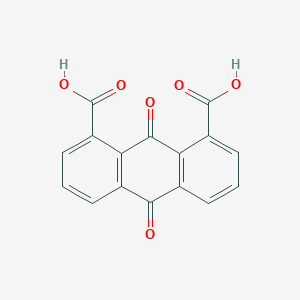
1-(Oxan-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-2-yl)butan-2-one is an organic compound that features a butanone backbone with an oxane (tetrahydropyran) ring attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Oxan-2-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butanone with oxane under acidic conditions to facilitate the formation of the oxane ring. Another method involves the use of a Grignard reagent, where a suitable oxane derivative reacts with butanone to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Oxan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Oxan-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Oxan-2-yl)butan-2-one exerts its effects involves interactions with various molecular targets. The oxane ring and ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-2-one: A simpler ketone without the oxane ring.
Oxane: The parent compound of the oxane ring.
Cyclohexanone: A cyclic ketone with a six-membered ring.
Uniqueness
1-(Oxan-2-yl)butan-2-one is unique due to the presence of both the oxane ring and the butanone backbone, which confer distinct chemical and physical properties. This combination allows for versatile applications and reactivity compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
37749-91-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-(oxan-2-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-8(10)7-9-5-3-4-6-11-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
FUCKVCDYVWRPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


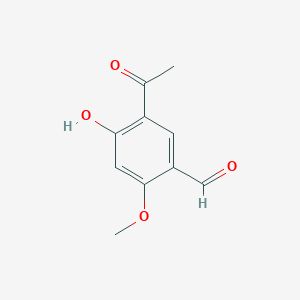
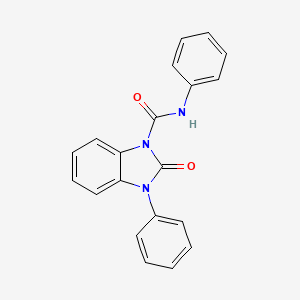
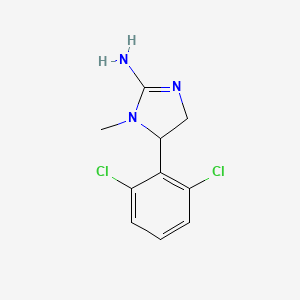
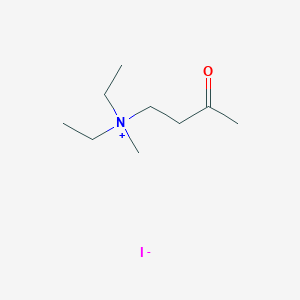
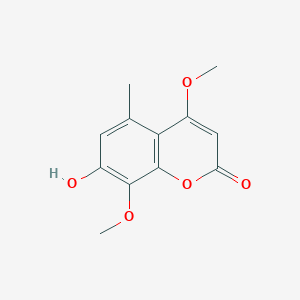


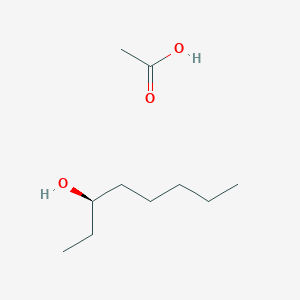
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
